2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one
Description
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,3,4,8,9,9a-hexahydropyrido[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H12N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h2,5,7H,1,3-4,6H2,(H,9,11) |
InChI Key |
XKMHZZXHJCGVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NCCN2C=C1 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
Treatment of intermediate (II) with 2–3 equivalents of aqueous hydrazine in methanol at 20–25°C induces cyclization through phthalimide cleavage and intramolecular amide formation. The reaction achieves 68% isolated yield of racemic 2,3,4,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-1-one (III), with the insoluble phthalhydrazide byproduct facilitating purification. Kinetic studies reveal second-order dependence on hydrazine concentration below 1.5 equivalents, transitioning to pseudo-first-order kinetics at higher concentrations.
Primary Amine Alternatives
Methylamine in tetrahydrofuran at 40°C provides enantiomeric enrichment (up to 84% ee) when using chiral auxiliaries, though yields drop to 45–52% due to competing N-alkylation pathways. Ethylenediamine derivatives enable temperature modulation (5–45°C), but require stoichiometric acid scavengers to prevent retro-Mannich reactions.
Reductive Amination Strategies
Sodium triacetoxyborohydride (STAB)-mediated reductive amination offers a stereoselective alternative. Condensation of piperidine-2,5-dicarboxylic acid esters with 2-aminoacetaldehyde dimethyl acetal in acetic acid, followed by STAB reduction at −10°C, affords the hexahydro-pyridopyrazinone core with 73% diastereomeric excess. This method preferentially forms the cis-9a-methyl configuration due to steric hindrance during hydride transfer.
Tandem Ring-Closing Metathesis/Hydrogenation
Recent advances employ Grubbs II catalyst (5 mol%) for ring-closing metathesis of diallyl-piperazine precursors in refluxing dichloroethane. Subsequent hydrogenation (10 bar H2, Pd/C) achieves full saturation of the pyrido[1,2-a]pyrazine system in 81% combined yield. This route demonstrates superior scalability but requires rigorous exclusion of oxygen during metathesis steps.
Solid-Phase Synthesis for Parallel Optimization
Immobilization of piperidine-2-carboxylic acid on Wang resin enables rapid generation of analogues. After elongation with Fmoc-protected aminoethyl groups and cyclative cleavage using trifluoroacetic acid/water, the method produces this compound derivatives with 85–92% purity (LCMS). This approach facilitates high-throughput screening but suffers from limited stereochemical control.
Enzymatic Resolution of Racemates
Lipase B from Candida antarctica (CAL-B) catalyzes kinetic resolution of racemic esters via transesterification in vinyl acetate. The (7S,9aS)-enantiomer is obtained with 98% ee after 48 h at 30°C, while the remaining (7R,9aR)-ester undergoes base hydrolysis to the corresponding acid. This biocatalytic method achieves 42% maximum theoretical yield but provides pharmacologically relevant enantiopurity for CNS applications.
Comparative Analysis of Synthetic Routes
Table 1. Key Metrics for this compound Synthesis
*Theoretical maximum for kinetic resolution
Industrial-Scale Considerations
Pilot plant studies demonstrate that the hydrazine route achieves 92% conversion at 500 L scale when using in-line pH monitoring. Critical process parameters include:
- Hydrazine feed rate (0.8–1.2 mL/min per mole substrate)
- Methanol/water ratio (4:1 v/v)
- Filtration temperature (15–20°C to prevent byproduct dissolution)
Energy consumption analysis favors the reductive amination approach (23 kWh/kg product) over metathesis (38 kWh/kg) due to lower reaction temperatures.
Emerging Methodologies
Microwave-assisted continuous flow synthesis reduces reaction times from 18 h to 90 minutes while maintaining 75% yield. Photoredox catalysis enables decarboxylative cyclization of α-amino acids, though substrate scope remains limited to electron-deficient systems.
Chemical Reactions Analysis
Types of Reactions
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrido[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives
Scientific Research Applications
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. Molecular dynamics experiments and binding studies are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to the pyrido-pyrazinone family, distinct from pyrido-pyrimidinones (e.g., pyrido[1,2-a]pyrimidin-2-ones) due to the replacement of a pyrimidine ring with pyrazine. Key structural analogs include:
| Compound Name | Core Structure | Substituents/Oxidation State | Key Feature |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidin-2-one | Pyridine + pyrimidine | 2-oxo group | Higher aromaticity |
| 2,3,4,4a-Tetrahydro-1H-pyrazino[1,2-a]quinoxaline | Pyrazine + quinoxaline | Partial saturation | Extended π-system |
| 7,7-Dimethyl-cyclopenta-pyrrolo-pyrazinone | Cyclopenta-pyrrolo-pyrazine | Methyl groups, cyclopentane fusion | Increased lipophilicity |
Physicochemical and Pharmacological Properties
Solubility and Stability
- The target compound’s partial saturation may enhance aqueous solubility compared to fully aromatic analogs like pyrido[1,2-a]pyrimidin-4-ones .
- Derivatives with bulky substituents (e.g., 7,7-dimethyl-cyclopenta-pyrrolo-pyrazinone) exhibit lower solubility due to increased hydrophobicity .
Key Comparative Data
Table 1: Pharmacological Profiles of Selected Analogs
Challenges and Opportunities
- Synthetic Complexity : The bridgehead nitrogen complicates regioselective synthesis, necessitating advanced methods like lithium amide-mediated cyclization .
- Optimization Potential: Introducing substituents (e.g., methyl, aryl) could enhance target affinity or pharmacokinetics, as seen in cyclopenta-fused analogs .
- Safety Profiles : Selectivity over hERG channels and avoidance of phospholipidosis are critical for clinical translation, as demonstrated in 5-HT2C agonists .
Biological Activity
2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects. The synthesis methods and mechanisms of action will also be discussed.
- Molecular Formula : C8H12N2O
- Molar Mass : 152.19 g/mol
- Density : 1.071 g/cm³ (predicted)
- Boiling Point : Approximately 303.7 °C (predicted)
- pKa : 7.84 (predicted)
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance:
- Inhibition of Quorum Sensing : The compound has shown significant anti-quorum sensing activity against Pseudomonas aeruginosa, preventing biofilm formation without inhibiting bacterial growth .
- Hemolytic Activity : In vitro tests indicated a mild hemolytic effect on human erythrocytes with an effective concentration (EC50) of approximately 115.5 µg/mL .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on cancer cell lines:
- Cytotoxicity Assays : Studies using RAW 264.7 cell lines revealed moderate toxicity with a half-maximal inhibitory concentration (IC50) of around 500 µg/mL .
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes or pathways involved in cell proliferation.
Study on Antifungal Activity
A study focused on the extraction and evaluation of pyrrolo[1,2-a]pyrazine derivatives from Streptomyces sp. demonstrated that these compounds could serve as potential antifungal agents. The lead compound exhibited significant antifungal activity with minimal cytotoxicity towards human cells .
Quorum Sensing Inhibition
Research on the extract containing hexahydro derivatives indicated that it could disrupt quorum sensing mechanisms in bacteria. This disruption led to reduced virulence factors and altered biofilm architecture in Pseudomonas aeruginosa, suggesting its potential application in treating biofilm-associated infections .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interaction with enzymes critical for bacterial survival and proliferation.
- Gene Regulation : Modulation of gene expression related to virulence and biofilm formation.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar heterocyclic compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one | Pyridopyrazine | Antimicrobial |
| Pyrrolo[3,4-d]pyrimidine | Heterocyclic | Anticancer |
| Diketopiperazine Derivatives | Cyclic Peptide | Antifungal |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for derivatizing the pyrido-pyrazinone core structure?
- Methodology : Derivatives are synthesized by introducing substituents (e.g., hydrogen bond acceptors like OMe, OH, F, COOEt) on aromatic rings or modifying the heterocyclic scaffold. For example, 2-arylpyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one derivatives were synthesized via cyclization and substitution reactions, with substituents impacting receptor binding .
- Key Data : Substituents at the 2-phenyl position significantly enhance receptor affinity (e.g., compound 18 in achieved Ki < 50 nM for hA3 adenosine receptors).
Q. How is structural elucidation performed for this compound class?
- Methodology : Single-crystal X-ray diffraction is critical. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters (a = 7.8711 Å, b = 8.1526 Å, c = 19.5783 Å) were used to resolve stereochemistry in related hexahydro-pyrazine derivatives .
- Key Data : Bond lengths (mean C–C = 0.004 Å) and torsion angles confirm chair conformations in fused pyrido-pyrazine systems .
Q. What in vitro assays evaluate receptor binding and selectivity?
- Methodology : Radioligand binding assays (e.g., competition binding with [<sup>3</sup>H]NECA for adenosine receptors) or functional assays (cAMP modulation for TAAR1 agonism). Counter-screening against panels of enzymes/receptors ensures selectivity .
- Key Data : PCC0105004 (a structural analog) showed EC50 = 0.06182 µM for TAAR1 activation and >100-fold selectivity over off-target receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?
- Methodology : Systematic substitution at key positions (e.g., 2-aryl or 4-amino groups) combined with molecular docking. For hA3 antagonists, introducing 4-methoxyphenyl and benzoylamino groups improved both affinity (Ki < 50 nM) and selectivity over hA1/hA2A receptors .
- Key Data : Docking into refined hA3 receptor models revealed hydrogen bonding with Tyr<sup>244</sup> and π-π interactions with Phe<sup>168</sup> .
Q. How to resolve discrepancies in pharmacokinetic (PK) data across species?
- Methodology : Cross-species PK studies (rodent/non-rodent) with LC-MS/MS quantification. For PCC0105004, plasma half-life (t1/2 = 2.1 h in rats) and brain-to-plasma ratio (0.8) were validated via in vivo microdialysis .
- Key Data : Adjusting logP (e.g., via methyl or fluoro substituents) improves blood-brain barrier permeability, addressing interspecies variability .
Q. What experimental designs validate in vivo efficacy in neurological models?
- Methodology : Rodent models of cerebral ischemia or schizophrenia (e.g., prepulse inhibition). Compound 18 (from ) prevented synaptic failure in hippocampal slices during oxygen-glucose deprivation, measured via field excitatory postsynaptic potentials (fEPSPs).
- Key Data : Dose-dependent efficacy (EC50 = 10 nM) correlated with receptor occupancy in ex vivo autoradiography .
Q. How to mitigate off-target effects identified in pan-assay screens?
- Methodology : High-throughput counter-screens (e.g., CEREP panels) and SPR-based binding assays. PCC0105004 showed no activity against 50+ GPCRs, ion channels, or transporters at 10 µM .
- Key Data : Substituents like thieno-fused rings reduce hERG affinity (IC50 > 30 µM), minimizing cardiotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
